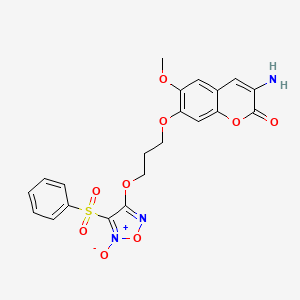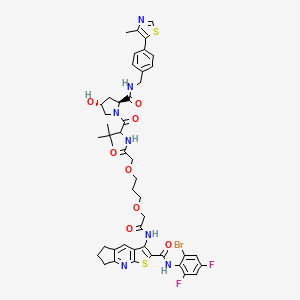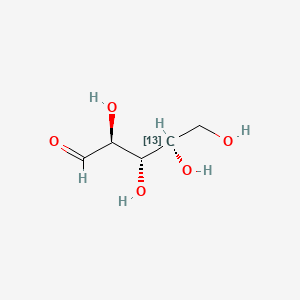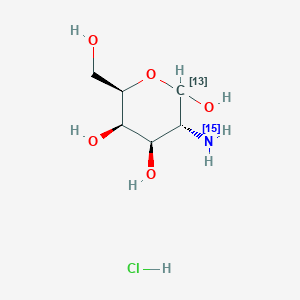
D(+)-Galactosamine-13C,15N (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D(+)-Galactosamine-13C,15N (hydrochloride): is a labeled derivative of D-galactosamine, an amino sugar derived from galactose. This compound is often used in biochemical research due to its unique isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D(+)-Galactosamine-13C,15N (hydrochloride) typically involves the isotopic labeling of D-galactosamine. This process can be achieved through the fermentation of isotopically labeled glucose using specific strains of bacteria that convert glucose to galactosamine. The labeled galactosamine is then converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of D(+)-Galactosamine-13C,15N (hydrochloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 and nitrogen-15 isotopes into the galactosamine molecule. The fermentation broth is then processed to isolate and purify the labeled compound, which is subsequently converted to its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions: D(+)-Galactosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of galactosamine.
Reduction: Deoxy derivatives of galactosamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: D(+)-Galactosamine-13C,15N (hydrochloride) is used in studies involving carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: In biological research, this compound is used to study glycosylation processes and the metabolism of amino sugars. It is also used in labeling experiments to trace metabolic pathways.
Medicine: D(+)-Galactosamine-13C,15N (hydrochloride) is used in medical research to investigate liver function and hepatotoxicity. It serves as a model compound to study liver injury and regeneration.
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and diagnostic purposes.
Wirkmechanismus
Molecular Targets and Pathways: D(+)-Galactosamine-13C,15N (hydrochloride) exerts its effects by incorporating into glycoproteins and glycolipids. It inhibits RNA synthesis in hepatocytes, leading to liver injury. The compound’s labeled isotopes allow for detailed tracking of its incorporation and metabolism in biological systems.
Vergleich Mit ähnlichen Verbindungen
D-Glucosamine: Another amino sugar used in similar biochemical studies.
N-Acetyl-D-glucosamine: A derivative of glucosamine with acetylation at the amino group.
D-Mannosamine: An amino sugar similar to galactosamine but derived from mannose.
Uniqueness: D(+)-Galactosamine-13C,15N (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where detailed molecular insights are required.
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
217.62 g/mol |
IUPAC-Name |
(3R,4R,5R,6R)-3-(15N)azanyl-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1,7+1; |
InChI-Schlüssel |
QKPLRMLTKYXDST-FJINOEKTSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)[15NH2])O)O)O.Cl |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
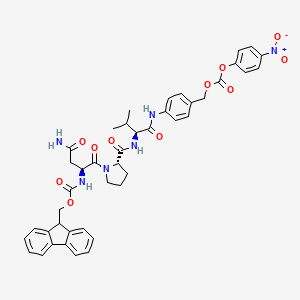
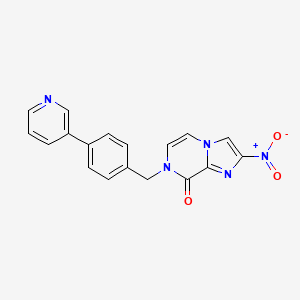
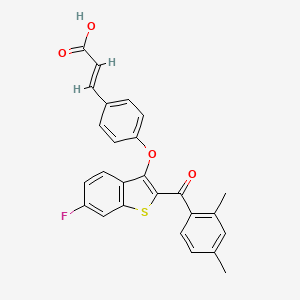
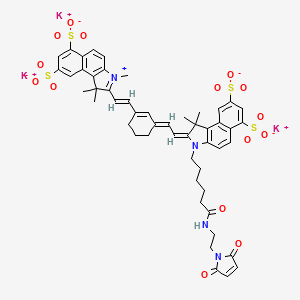
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)


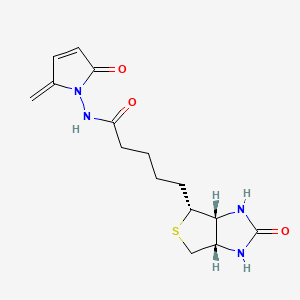
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
